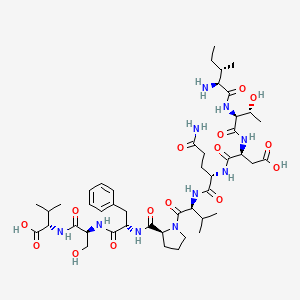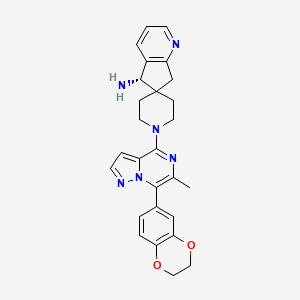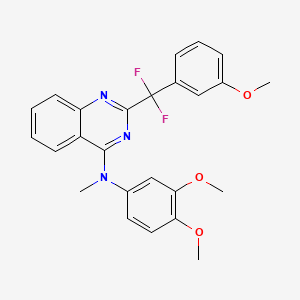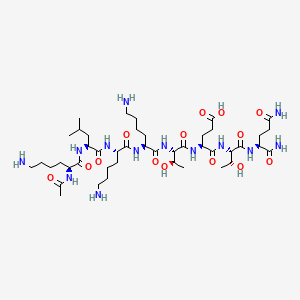
Ac-KLKKTETQ-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-KLKKTETQ-NH2 is a peptide with the sequence Acetyl-Lysine-Leucine-Lysine-Lysine-Threonine-Glutamic Acid-Threonine-Glutamine-Amide. This peptide has shown potential in cosmetics research, particularly for promoting hair growth and improving skin conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-KLKKTETQ-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions and is removed by a base such as piperidine .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-KLKKTETQ-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present in the peptide sequence.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups compatible with SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .
Applications De Recherche Scientifique
Ac-KLKKTETQ-NH2 has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ac-KLKKTETQ-NH2 involves its interaction with specific molecular targets in the skin and hair follicles. The peptide can penetrate the cell membrane and interact with intracellular proteins, leading to the activation of signaling pathways that promote hair growth and improve skin conditions . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-KLTWQELYQLKYKGI-NH2:
(KLAKLAK)2-NH2: An antimicrobial peptide with anticancer properties.
Uniqueness
Unlike other peptides, it has shown promise in promoting hair growth and improving skin conditions, making it a valuable compound for cosmetic research .
Propriétés
Formule moléculaire |
C44H81N13O14 |
|---|---|
Poids moléculaire |
1016.2 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H81N13O14/c1-23(2)22-32(55-38(65)28(50-26(5)60)12-6-9-19-45)42(69)53-29(13-7-10-20-46)39(66)52-30(14-8-11-21-47)40(67)56-36(25(4)59)44(71)54-31(16-18-34(62)63)41(68)57-35(24(3)58)43(70)51-27(37(49)64)15-17-33(48)61/h23-25,27-32,35-36,58-59H,6-22,45-47H2,1-5H3,(H2,48,61)(H2,49,64)(H,50,60)(H,51,70)(H,52,66)(H,53,69)(H,54,71)(H,55,65)(H,56,67)(H,57,68)(H,62,63)/t24-,25-,27+,28+,29+,30+,31+,32+,35+,36+/m1/s1 |
Clé InChI |
BPTALUJCYMBJBD-VHXKJKBESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)C)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CCCCN)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
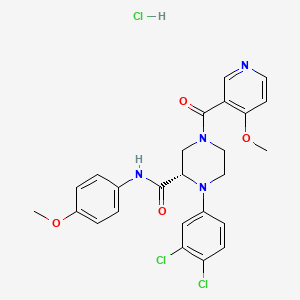


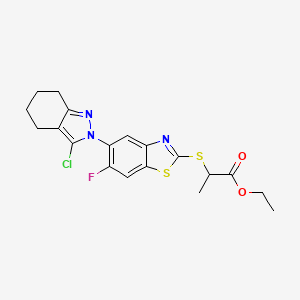
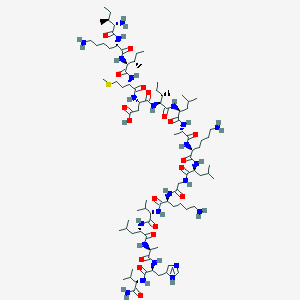
![N-(5-acetamidopentyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12386210.png)
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
